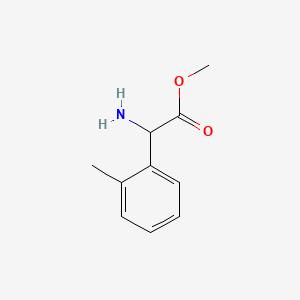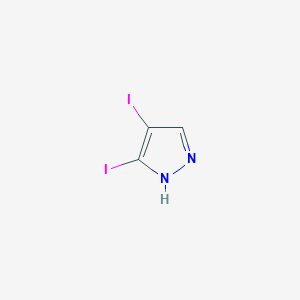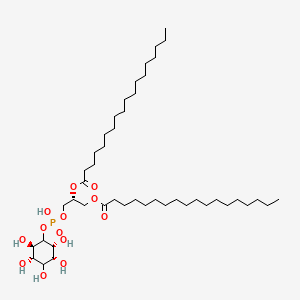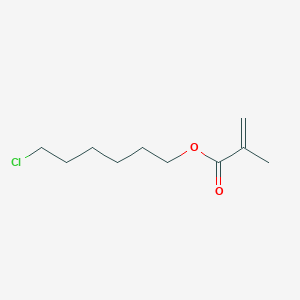![molecular formula C8H7NO B1590968 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one CAS No. 350847-80-2](/img/structure/B1590968.png)
6,7-dihydro-5H-cyclopenta[c]pyridin-5-one
説明
6,7-dihydro-5H-cyclopenta[c]pyridin-5-one, also known as CP-55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 by Pfizer as a potential treatment for pain and inflammation. Since then, it has been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
科学的研究の応用
Pharmaceutical and Chemical Synthesis
6,7-dihydro-5H-cyclopenta[c]pyridin-5-one is significantly utilized in pharmaceutical research, especially as a side-chain component in the production of fourth-generation antibiotics like Cefpirome. It exhibits notable efficiency in various synthesis methods, including N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route showing a promising yield of up to 87.4% (Fu Chun, 2007).
Multicomponent Synthesis
Recent studies have explored its use in multicomponent synthesis, particularly the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives via the condensation of various chemical components. These derivatives have been structurally analyzed, broadening its application in heterocyclic chemistry (I. V. Dyachenko et al., 2020).
Biological Activities and Synthesis Methods
The compound has been recognized for its diverse biological activities, including antiulcer and anticancer properties. Its synthesis has been reviewed extensively, employing methods like thermal rearrangement, catalytic dehydration, Friedlander condensation reaction, and Grignard reaction (Chen Li-gong, 2004).
Advanced Material Research
Advancements in material research have led to the development of novel synthesis routes for 6,7-dihydro-5H-cyclopenta[b]pyridine, using commercially available cyclopentanone and benzylamine, achieving high purity and yield. This has implications for its use in more efficient and scalable manufacturing processes in the chemical industry (J. Zhou et al., 2013).
特性
IUPAC Name |
6,7-dihydrocyclopenta[c]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-2-1-6-5-9-4-3-7(6)8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWHYHFZHBCYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573566 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-5-one | |
CAS RN |
350847-80-2 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-DIHYDROCYCLOPENTA[C]PYRIDIN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



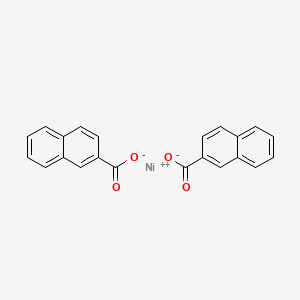
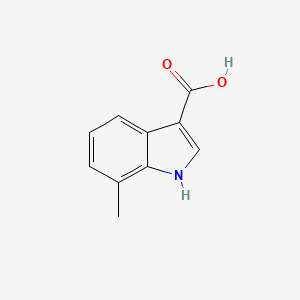
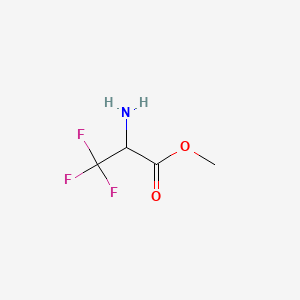
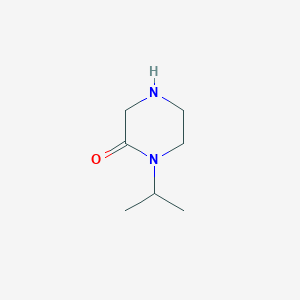

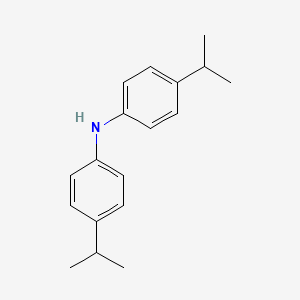
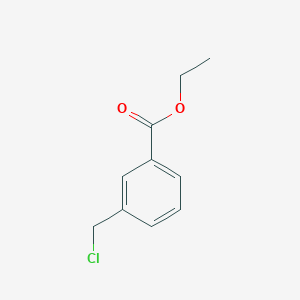

![3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide](/img/structure/B1590897.png)
![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)
